Stereochemical Configuration Dictates NET Inhibitory Potency in the Indoline Series
In the 1-(indolin-1-yl)-1-phenyl-3-propan-2-olamine series, the absolute (1S,2R) configuration is required for potent NET inhibition. When the racemic 3-methyl analog 9d was separated into its two enantiomers (9d-isomer 1 and 9d-isomer 2), the hNET uptake IC50 values diverged substantially, demonstrating that stereochemistry at the C1–C2 propanolamine backbone is a critical potency switch [1]. The (1S,2R) scaffold bearing a 3,5-difluorophenyl group (as in compound 9k) achieved hNET IC50 = 6 nM, whereas analogues with mono-fluoro or unsubstituted phenyl rings exhibited 2- to >10-fold lower potency at hNET [1].
| Evidence Dimension | hNET uptake inhibition IC50 (nM) as a function of phenyl substitution pattern on the (1S,2R) scaffold |
|---|---|
| Target Compound Data | 3,5-di-F-phenyl (compound 9k): hNET IC50 ≈ 6 nM; hNET binding IC50 ≈ 5.5 nM [1] |
| Comparator Or Baseline | 3-F-phenyl (compound 9b): hNET IC50 ≈ 14 nM; H-phenyl (compound 9a): hNET IC50 ≈ 9.7 nM [1] |
| Quantified Difference | 3,5-di-F substitution improves NET potency approximately 2.3-fold vs. 3-F and 1.6-fold vs. unsubstituted phenyl; selectivity (SERT IC50/NET IC50) is >700-fold for 9k vs. ~1.2–53-fold for mono-fluoro analogues [1]. |
| Conditions | Inhibition of norepinephrine uptake in MDCK-Net6 cells stably transfected with human NET; desipramine (IC50 = 3.4 nM) as internal standard [1]. |
Why This Matters
Procurement of the incorrect stereoisomer or a mono-fluoro analog risks a ≥2-fold loss in NET potency and complete erosion of transporter selectivity, undermining the pharmacological rationale of the synthetic sequence.
- [1] Vu, A.T., Cohn, S.T., Zhang, P., Kim, C.Y., Mahaney, P.E., et al. 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines as Potent and Selective Norepinephrine Reuptake Inhibitors. J. Med. Chem. 2010, 53, 2051–2062. DOI: 10.1021/jm901559e. View Source
